D-pantothenic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

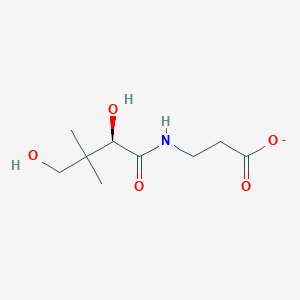

(R)-pantothenate is a pantothenate that is the conjugate base of (R)-pantothenic acid, obtained by deprotonation of the carboxy group. It has a role as a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-pantothenic acid.

科学的研究の応用

Metabolic Functions

Coenzyme A Synthesis

D-pantothenic acid is integral to the synthesis of coenzyme A, facilitating the metabolism of carbohydrates, proteins, and fats. Coenzyme A is essential for the tricarboxylic acid cycle, fatty acid synthesis, and the production of neurotransmitters like acetylcholine .

Energy Production

As a component of coenzyme A, this compound aids in the conversion of nutrients into energy. This function is particularly important in tissues with high energy demands, such as the heart and brain .

Clinical Applications

Cardiovascular Health

Research indicates that this compound may play a role in managing dyslipidemia. In a randomized controlled trial involving 216 participants with moderate dyslipidemia, supplementation with pantethine (a derivative of this compound) resulted in significant reductions in triglycerides and total cholesterol levels .

Wound Healing

this compound has been studied for its potential in enhancing wound healing. Its role in cellular metabolism may help accelerate tissue repair processes .

Diabetic Complications

The compound has been investigated for its effects on diabetic peripheral neuropathy and ulceration. Studies suggest that it may improve nerve function and promote healing in diabetic patients .

Neuroprotective Effects

Cerebral Health

this compound has been shown to localize in myelinated structures of the brain, indicating its potential role in maintaining myelin integrity. Research suggests that deficiencies in pantothenic acid may be linked to neurodegenerative conditions such as Huntington's disease and Alzheimer's disease .

Antioxidant Properties

this compound contributes to cellular protection against oxidative stress by increasing levels of glutathione, an important antioxidant .

Dermatological Uses

Acne Treatment

Clinical studies have explored the efficacy of this compound in reducing acne lesions. Its anti-inflammatory properties may contribute to improved skin health by modulating sebum production and reducing inflammation .

Skin Hydration

Topical formulations containing this compound are often used for their moisturizing properties, promoting skin barrier function and hydration .

Dietary Sources and Supplementation

This compound is widely available in both animal and plant foods, including meats, eggs, legumes, whole grains, and vegetables. The average dietary intake varies but typically meets the recommended levels for most populations .

Table: Dietary Sources of this compound

| Food Source | Pantothenic Acid (mg per 100g) |

|---|---|

| Beef | 7.0 |

| Chicken | 6.0 |

| Egg | 4.0 |

| Legumes | 0.5-1.0 |

| Whole Grains | 0.5-1.0 |

Q & A

Basic Research Questions

Q. What are the key metabolic pathways involved in D-pantothenic acid biosynthesis in microorganisms?

this compound biosynthesis in microorganisms like Escherichia coli involves two parallel pathways: (1) the pantoate pathway , starting from α-ketoisovalerate, and (2) the β-alanine pathway , derived from aspartate decarboxylation. These converge via pantothenate synthetase (PanC) to form this compound. Methodologically, researchers can use 13C metabolic flux analysis to quantify pathway contributions and knockout strains to validate enzyme roles (e.g., panB, panC deletions) .

Key Enzymes :

| Enzyme | Function | Reference |

|---|---|---|

| PanB | Catalyzes ketopantoate hydroxymethyltransferase | |

| PanC | Synthesizes pantothenate from pantoate + β-alanine | |

| PanD | Aspartate decarboxylase (β-alanine synthesis) |

Q. How can fermentation conditions be optimized for enhanced this compound yield in recombinant E. coli?

Optimization strategies include:

- Fed-batch fermentation with controlled glucose feeding (30–80% w/w) to avoid acetate accumulation .

- Maintaining dissolved oxygen (DO) at 1–10% to balance microbial growth and product synthesis .

- Supplementing with isoleucine (0.1–1.0 g/L) to relieve feedback inhibition in the pantoate pathway .

- Using metabolic engineering to overexpress panB and panC while downregulating competing pathways (e.g., acetate synthesis) .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in this compound’s role in cancer cell apoptosis?

Studies report conflicting results: this compound induces apoptosis in PC-3 prostate cancer cells via AIF (Apoptosis-Inducing Factor) upregulation , but other models show no effect. To address this:

- Use transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways.

- Compare cell-line-specific metabolic dependencies (e.g., CoA levels) using LC-MS-based metabolomics.

- Validate findings with CRISPR-Cas9 knockouts of AIF or pantothenate kinase (PanK) to assess mechanistic specificity .

Q. How do metabolic engineering strategies address bottlenecks in microbial this compound production?

Key challenges include carbon flux imbalance and byproduct accumulation (e.g., acetate). Advanced solutions:

- Dynamic pathway regulation : Use inducible promoters (e.g., araBAD) to decouple growth and production phases .

- Cofactor engineering : Overexpress NADPH-generating enzymes (e.g., glucose-6-phosphate dehydrogenase) to support PanC activity .

- Consortium-based fermentation : Co-culture E. coli (pantoate production) with Corynebacterium glutamicum (β-alanine synthesis) to compartmentalize pathways .

Q. What statistical methods are critical for analyzing variability in this compound fermentation data?

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize multi-variable interactions (e.g., pH, temperature, feed rate) .

- Principal Component Analysis (PCA) : Identify outliers in large-scale fermentation datasets (e.g., 5 L bioreactor runs).

- t-tests/ANOVA : Compare yields between engineered strains (e.g., E. coli W3110 vs. DH5α) with significance thresholds (p < 0.05) .

Q. Data Contradiction & Reproducibility

Q. Why do discrepancies arise in reported this compound yields across studies?

Common sources of variability:

- Strain heterogeneity : Subtle genetic differences in engineered E. coli (e.g., plasmid copy number, promoter strength) .

- Analytical methods : HPLC vs. enzymatic assays may yield differing quantifications due to matrix interference .

- Scale-up effects : Lab-scale (1–5 L) vs. industrial (1000 L) fermenters differ in oxygen transfer and mixing efficiency .

Recommendations :

- Standardize analytical protocols (e.g., ISO 20633 for vitamin quantification).

- Report raw data and fermentation parameters (e.g., DO, feed composition) in supplementary materials .

Q. Methodological Resources

特性

CAS番号 |

20938-62-9 |

|---|---|

分子式 |

C9H16NO5- |

分子量 |

218.23 g/mol |

IUPAC名 |

3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

InChI |

InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/p-1/t7-/m0/s1 |

InChIキー |

GHOKWGTUZJEAQD-ZETCQYMHSA-M |

SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O |

異性体SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O |

正規SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O |

Key on ui other cas no. |

137-08-6 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。